- New TFA-free cleavage and final deprotection in Fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcoholOrganic Letters, 2012, 14(24), 6346-6349,
Cas no 91000-69-0 (Fmoc-Arg-OH)
Fmoc Arg Oh (fmoc-l-arginine) is an Fmoc modified arginine, which can be used in the synthesis of polypeptides
Fmoc-Arg-OH structure
Fmoc-Arg-OH Properties
Names and Identifiers
-
- FMOC-L-Arginine
- N-alpha-9-Fluorenylmethoxycarbonyl-L-arginine
- FMOC-Arg-OH
- Fmoc-L-Arg-OH*H2O
- N-α-Fmoc-L-Arginine
- Nα-Fmoc-L-arginine
- PARAGOS 300307
- (2S)-5-(amidinoamino)-2-[(fluoren-9-ylmethoxy)carbonylamino]pentanoic acid
- A-Fmoc-L-Arginine
- Fmoc-Arg(Pmc)-OH
- FMOC-L-ARG-OH
- Nalpha-(9-Fluorenylmethoxycarbonyl)-L-arginine
- Nalpha-Fmoc-L-arginine
- Fmoc-Arg
- Na-Fmoc-L-arginine
- PubChem9999
- N-
- N-A-FMOC-L-ARGININE
- KSC494E9B
- DVBUCBXGDWWXNY-SFHVURJKSA-N
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-guanidino-pentanoic acid
- AM81509
- AB02141
- (2S)-5-(diam
- Fmoc-L-Arginine
- N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-arginine (ACI)
- (2S)-5-Carbamimidamido-2-([[(9H-fluoren-9-yl)methoxy]carbonyl]amino)pentanoic acid
- N-FMOC-L-arginine
- α-FMOC-L-arginine
- EN300-650965
- HY-W013750
- Fmoc-Arg-OH, >=96.0%
- AKOS015837235
- (2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
- SCHEMBL120403
- DB-029817
- N-alpha-FMOC-L-ARGININE
- Na-(9-Fluorenylmethoxycarbonyl)-L-arginine
- (2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
- L-Arginine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- MFCD00051770
- AKOS015906885
- CS-W014466
- AS-14291
- (((9H-fluoren-9-yl)methoxy)carbonyl)-L-arginine
- M03403
- 91000-69-0
- (2S)-5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid
- J-300029
- N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-L-ARGININE
- (S)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)-5-GUANIDINOPENTANOIC ACID
- alfa-Fmoc-L-arginine
- DTXSID90369198
- Fmoc-Arg-OH
- +Expand
-
- MFCD00051770
- DVBUCBXGDWWXNY-SFHVURJKSA-N
- 1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m0/s1
- C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N[C@H](C(=O)O)CCCNC(N)=N
- 4828015
Computed Properties
- 396.179755g/mol
- 0
- 1.9
- 4
- 5
- 9
- 396.179755g/mol
- 396.179755g/mol
- 140Ų
- 29
- 586
- 0
- 1
- 0
- 0
- 0
- 1
- 0
Experimental Properties
- 3.82340
- 137.53000
- 1.6620 (estimate)
- 520.14°C (rough estimate)
- 145-150 °C (lit.)
145-160 °C (dec.) - No data available
- Not available
- Not available
- Moisture Sensitive
- 9 º (c=1 DMF 24 ºC)
- [α]/D +9.0±2.0°, c = 1% in DMF
- 1.2722 (rough estimate)
Fmoc-Arg-OH Security Information
- 3
- S24/25
- NONH for all modes of transport
- H315; H319; H335
- P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 2-8°C
- Warning
- 21
Fmoc-Arg-OH Customs Data
- 29252900
Fmoc-Arg-OH Price
Fmoc-Arg-OH Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 90 min, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Dicyclohexylamine Solvents: Acetone ; 4 - 5 h, rt
1.2 Reagents: Sodium carbonate Solvents: Acetonitrile , Water ; pH 8, 0 - 5 °C; overnight, 5 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Acetonitrile , Water ; pH 8, 0 - 5 °C; overnight, 5 °C → rt
Reference
- Efficient procedure for the preparation of oligomer-free Nα-Fmoc amino acidsSynthetic Communications, 2009, 39(11), 2022-2031,
Synthetic Circuit 3
Reaction Conditions
1.1 Solvents: Water ; 20 min, rt
1.2 Reagents: Amantadine ; rt
1.2 Reagents: Amantadine ; rt
Reference
- Sensitive analysis of N-blocked amino acids using high-performance liquid chromatography with paired ion electrospray ionization mass spectrometryAnalytical and Bioanalytical Chemistry, 2018, 410(19), 4725-4735,
Synthetic Circuit 4
Reaction Conditions
Reference
- Amino acid analysis by high-performance liquid chromatography with methanesulfonic acid hydrolysis and 9-fluorenylmethylchloroformate derivatizationJournal of Chromatography, 1990, 514(2), 227-39,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1 min, rt; 1 h, rt
1.2 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 30 min, rt
1.3 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Water ; 2 h, rt
1.2 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 30 min, rt
1.3 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Water ; 2 h, rt
Reference
- Synthesis of an arginine tagged [Cys154-Arg180] fragment of NY-ESO-1: elimination of an undesired by-product using 'in house' resinsSynthesis, 2009, (20), 3460-3466,
Fmoc-Arg-OH Raw materials
Fmoc-Arg-OH Preparation Products
Fmoc-Arg-OH Suppliers
SHAN DONG XI YA HUA XUE Co., Ltd.
Audited Supplier
(CAS:91000-69-0)
LIU JING LI
13395390286
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J&K Scientific
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(CAS:91000-69-0)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
CHENG DOU CHUANG KE CHENG Biotechnology Co., Ltd.
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(CAS:91000-69-0)
FENG LI
15928581901
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:91000-69-0)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier
(CAS:91000-69-0)
JI ZHI SHI JI
18117592386
3007522982@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:91000-69-0)
A LA DING
anhua.mao@aladdin-e.com
Fmoc-Arg-OH Related Literature
-
1. A new t-butyl-based acid-labile protecting group for the guanidine function of N α-fluorenylmethoxycarbonyl-arginineT. Johnson,R. C. Sheppard α-fluorenylmethoxycarbonyl-arginine. T. Johnson R. C. Sheppard J. Chem. Soc. Chem. Commun. 1990 1605
-
Anne C. Conibear,Karine Farbiarz,Rupert L. Mayer,Maria Matveenko,Hanspeter K?hlig,Christian F. W. Becker Org. Biomol. Chem. 2016 14 6205
-
André R. Paquette,Sterling R. Payne,Geoffrey A. McKay,Jordan T. Brazeau-Henrie,Micheal G. Darnowski,Anitha Kammili,Federico Bernal,Thien-Fah Mah,Samantha Gruenheid,Dao Nguyen,Christopher N. Boddy RSC Med. Chem. 2022 13 445
-
Eric Valeur,Mark Bradley Chem. Soc. Rev. 2009 38 606
-
André R. Paquette,Sterling R. Payne,Geoffrey A. McKay,Jordan T. Brazeau-Henrie,Micheal G. Darnowski,Anitha Kammili,Federico Bernal,Thien-Fah Mah,Samantha Gruenheid,Dao Nguyen,Christopher N. Boddy RSC Med. Chem. 2022 13 445
91000-69-0 (Fmoc-Arg-OH) Related Products
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- 200344-33-8(Fmoc-D-citrulline)
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- 130752-32-8(D-Arginine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-)
- 1152-62-1(Z-Met-OH)
- 1148-11-4(N-Benzyloxycarbonyl-L-proline)
- 154-92-7(N-alpha-Benzoyl-L-arginine)
- 1161-13-3(Carbobenzoxyphenylalanine)
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- 405-39-0(N,N'-Dibenzyloxycarbonyl-L-lysine)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:91000-69-0)Fmoc-Arg-OH
99%/99%
100g/500g
177.0/621.0